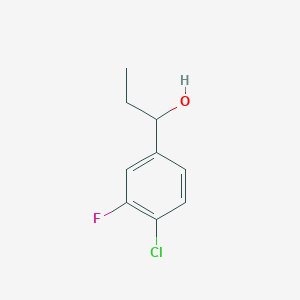

1-(4-Chloro-3-fluorophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Chloro-3-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO. It has a molecular weight of 188.63 .

Molecular Structure Analysis

The InChI code for “1-(4-Chloro-3-fluorophenyl)propan-1-ol” is 1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chloro-3-fluorophenyl)propan-1-ol” are not extensively documented. It’s known that the compound should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Cyclisation to Chroman

1-(4-Chloro-3-fluorophenyl)propan-1-ol can be transformed into chroman through various chemical processes. This conversion is facilitated by using chromium tricarbonyl complexes or (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation, as demonstrated in a study exploring intramolecular nucleophilic substitutions of coordinated aryl halides (Houghton, Voyle, & Price, 1980).

Enzyme-Catalyzed Synthesis of Enantiomers

Another significant application involves the enzyme-catalyzed synthesis of enantiomers of similar compounds, like 3-chloro-1-(4-fluorophenyl)propan-1-ol. This process utilizes lipases from different sources, such as Pseudomonas fluorescens and Candida rugosa, to achieve high enantioselectivity in the production of these compounds (Pop et al., 2011).

Crystal Structure Analysis

The compound's crystal structure and molecular interactions can be studied through various methods, such as single crystal X-ray diffraction. This analysis helps in understanding the structural properties of derivatives of 1-(4-Chloro-3-fluorophenyl)propan-1-ol and similar compounds (Salian et al., 2018).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds derived from 1-(4-Chloro-3-fluorophenyl)propan-1-ol are also an area of interest. These compounds, after undergoing various chemical reactions, can be tested for their effectiveness against different microorganisms, providing insights into potential pharmaceutical applications (Nagamani et al., 2018).

Synthesis of 1-Arylpiperidin-4-ols

Another application includes the synthesis of 1-arylpiperidin-4-ols from derivatives of 1-(4-Chloro-3-fluorophenyl)propan-1-ol. These compounds find relevance in the synthesis of various pharmaceutical products, showcasing the versatility of 1-(4-Chloro-3-fluorophenyl)propan-1-ol in medicinal chemistry (Reese & Thompson, 1988).

Antimicrobial and Antiradical Activity Studies

Compounds synthesized from 1-(4-Chloro-3-fluorophenyl)propan-1-ol derivatives are also studied for their antimicrobial and antiradical activities. These studies help in understanding the potential therapeutic uses of these compounds in treating various infections and diseases (Čižmáriková et al., 2020).

Transformation in Organic Synthesis

The compound also finds application in the transformation of certain organic molecules, contributing to the diversity of chemical synthesis methods and products (Mollet, D’hooghe, & de Kimpe, 2011).

Asymmetric Synthesis

1-(4-Chloro-3-fluorophenyl)propan-1-ol is used as a chiral intermediate in asymmetric synthesis, particularly in the production of antidepressant drugs. This showcases its role in developing chiral molecules with high enantioselectivity, crucial for pharmaceutical applications (Choi et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-chloro-3-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXJMNMUMLYSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-fluorophenyl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)

![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2888344.png)

![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)